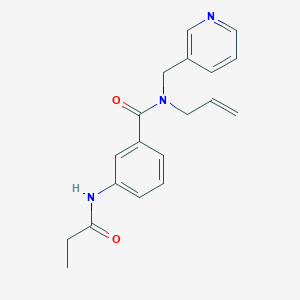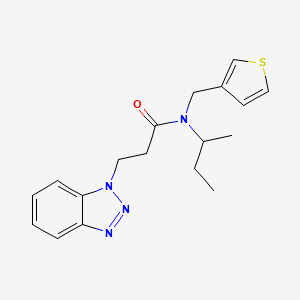![molecular formula C16H26N2O3 B5902725 N-{2-[(4-sec-butoxy-3-methoxybenzyl)amino]ethyl}acetamide](/img/structure/B5902725.png)
N-{2-[(4-sec-butoxy-3-methoxybenzyl)amino]ethyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(4-sec-butoxy-3-methoxybenzyl)amino]ethyl}acetamide, commonly known as BMEA, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. BMEA is a type of acetamide that has been synthesized using a specific method, and it has been found to have unique biochemical and physiological effects. In
作用机制
BMEA acts as a positive allosteric modulator of the GABAA receptor, which is a type of ion channel that is involved in inhibitory neurotransmission. By binding to a specific site on the receptor, BMEA enhances the activity of GABA, the main inhibitory neurotransmitter in the brain. This leads to an increase in the inhibitory tone of neurons, resulting in reduced neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BMEA are complex and depend on the specific context in which it is used. In general, BMEA has been found to have the following effects:
- Enhances the activity of GABA in the brain
- Reduces neuronal excitability and synaptic transmission
- Modulates the activity of certain ion channels in neurons
- Has potential anticonvulsant and analgesic effects
实验室实验的优点和局限性
BMEA has several advantages for lab experiments, including its high purity and specificity for the GABAA receptor. However, it also has some limitations, such as its relatively low solubility in water and its potential toxicity at high concentrations. Careful dosing and experimental design are necessary to ensure the safety and efficacy of BMEA in lab experiments.
未来方向
There are several potential future directions for BMEA research, including:
- Investigating its potential therapeutic applications in neurological disorders such as epilepsy and chronic pain
- Developing more specific and potent modulators of the GABAA receptor based on the structure of BMEA
- Studying the effects of BMEA on other ion channels and neurotransmitter systems in the brain
- Exploring the potential use of BMEA as a tool for studying the mechanisms underlying drug addiction and withdrawal
Conclusion:
In conclusion, BMEA is a promising chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. Its unique mechanism of action and biochemical and physiological effects make it a valuable tool for studying the mechanisms underlying neurological disorders. While there are some limitations to its use in lab experiments, careful dosing and experimental design can ensure its safety and efficacy. Further research into BMEA and its potential therapeutic applications is warranted.
合成方法
BMEA is synthesized using a specific method that involves the reaction of 4-sec-butoxy-3-methoxybenzaldehyde with ethylenediamine, followed by acetylation using acetic anhydride. The resulting product is BMEA, which has a molecular weight of 319.43 g/mol. This synthesis method has been optimized to produce high yields of pure BMEA, making it suitable for scientific research applications.
科学研究应用
BMEA has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain ion channels in neurons, leading to changes in neuronal excitability and synaptic transmission. This makes BMEA a valuable tool for studying the mechanisms underlying neurological disorders such as epilepsy and chronic pain.
属性
IUPAC Name |
N-[2-[(4-butan-2-yloxy-3-methoxyphenyl)methylamino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-5-12(2)21-15-7-6-14(10-16(15)20-4)11-17-8-9-18-13(3)19/h6-7,10,12,17H,5,8-9,11H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIIIMAAXAMKSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1)CNCCNC(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-2-(2,5-dimethylphenoxy)-N-[(1-methyl-1H-imidazol-2-yl)methyl]propanamide](/img/structure/B5902652.png)
![2-(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-oxopiperazin-2-yl)-N-methylacetamide](/img/structure/B5902658.png)
![(5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol](/img/structure/B5902681.png)
![[(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B5902689.png)


![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]propanamide](/img/structure/B5902697.png)
![N-(2-furylmethyl)-N-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]butan-1-amine](/img/structure/B5902703.png)
![N-[2-(2,5-dimethylphenyl)ethyl]-3-(propionylamino)benzamide](/img/structure/B5902706.png)
![5-(aminosulfonyl)-N-ethyl-2-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]benzamide](/img/structure/B5902729.png)
![N-ethyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylprop-2-en-1-yl)butanamide](/img/structure/B5902736.png)
![N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethanamine](/img/structure/B5902739.png)
![2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}benzonitrile](/img/structure/B5902743.png)
![N-[2-(2-ethoxyphenyl)ethyl]-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B5902747.png)